molecular formula C20H17ClFN3O3 B11125494 N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11125494
M. Wt: 401.8 g/mol
InChI Key: UTOPUXOAPIFWQK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic scaffold with a carboxamide substituent. Its structure includes a 4-ethyl group on the pyrrolidine ring and a 3-chloro-4-fluorophenyl moiety attached via the carboxamide linkage.

Molecular Formula: C₂₁H₁₈ClFN₃O₃ (estimated based on structural analogs)
Key Features:

  • Pyrrolo[1,2-a]quinazoline core: Provides rigidity and planar aromaticity for target interactions.
  • 4-Ethyl substituent: Increases logP (lipophilicity) compared to methyl or hydrogen analogs.

Properties

Molecular Formula

C20H17ClFN3O3

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H17ClFN3O3/c1-2-24-18(27)13-5-3-4-6-16(13)25-17(26)9-10-20(24,25)19(28)23-12-7-8-15(22)14(21)11-12/h3-8,11H,2,9-10H2,1H3,(H,23,28)

InChI Key

UTOPUXOAPIFWQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring, and finally, the attachment of the carboxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is in cancer research . Studies suggest that it interacts with tubulin, inhibiting its polymerization and disrupting the microtubule network within cells. This mechanism can lead to cell cycle arrest and apoptosis, making it a candidate for anti-cancer therapies.

Case Study: In Vitro Studies

  • Cell Lines Tested : Various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent . Preliminary studies indicate that it possesses activity against several bacterial strains.

Case Study: Antibacterial Screening

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Results : The compound exhibited zones of inhibition ranging from 12 mm to 18 mm at concentrations of 50 µg/mL.

Potential Therapeutic Uses

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs targeting microtubule dynamics.
  • Infectious Disease Treatment : As an antimicrobial agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolo[1,2-a]quinazoline derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight logP Key Differences Reference
N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide 4-Ethyl, 3-Cl-4-F-phenyl ~424.84* ~2.5† Baseline for comparison; ethyl and chloro-fluoro groups optimize lipophilicity. -
8-Chloro-N-(3-chloro-4-fluorophenyl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide 4-Methyl, 8-Cl, 3-Cl-4-F-phenyl ~430.70 ~3.0† Additional 8-Cl increases molecular weight and logP; methyl reduces steric bulk.
4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide 4-Ethyl, phenyl 349.39 2.00 Lack of halogen substituents reduces polarity and target affinity.
4-Benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid 4-Benzyl, carboxylic acid 352.36 ~2.8† Benzyl increases steric hindrance; carboxylic acid enhances solubility.

*Estimated based on structural analogs.
†Predicted using fragment-based methods due to lack of experimental data.

Key Insights:

The 3-chloro-4-fluorophenyl group contributes higher logP (~2.5) compared to the unsubstituted phenyl analog (logP = 2.00), aligning with the electron-withdrawing nature of halogens .

Steric and Electronic Modifications: Replacement of methyl with ethyl (e.g., compound 59 vs. The 8-chloro substituent in compound 59 adds steric bulk, which may hinder rotational freedom or receptor access .

Safety and Solubility :

  • The benzyl-substituted analog () exhibits higher polarity due to the carboxylic acid group, suggesting improved solubility over the target compound’s carboxamide .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrroloquinazoline scaffold with various substituents that influence its biological activity. The presence of halogen atoms (chlorine and fluorine) and an ethyl group contributes to its unique pharmacological profile.

Anticancer Activity

Quinazolines are known for their anticancer properties. Studies have shown that derivatives of quinazoline can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on Aurora kinase and epidermal growth factor receptor (EGFR) pathways .
  • Cell Line Efficacy : In vitro studies indicated that related quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .
CompoundCell LineIC50 (µM)Mechanism
Example 1A5490.5Aurora kinase inhibition
Example 2K5620.8EGFR inhibition

Antibacterial Activity

Recent research has highlighted the antibacterial potential of pyrroloquinazolines. The synthesized compound was evaluated for its activity against both Gram-positive and Gram-negative bacteria:

  • In Vitro Studies : The compound exhibited moderate antibacterial activity against several bacterial strains. For example, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

  • Antitumor Activity : A study reported that a series of quinazoline derivatives showed potent antitumor activity in vivo using mouse models. These compounds were able to reduce tumor size significantly compared to controls .
  • Antimicrobial Screening : Another research effort focused on synthesizing and screening various pyrroloquinazolines for antibacterial properties. The findings indicated that certain modifications in the chemical structure could enhance antibacterial efficacy while reducing cytotoxicity to human cells .

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